molecular formula C16H17NO2 B1619813 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one CAS No. 33458-29-6

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one

Cat. No.: B1619813
CAS No.: 33458-29-6
M. Wt: 255.31 g/mol
InChI Key: DGPYFXUBTULRPD-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one is an organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxy-phenylethanone structure. Its molecular structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been shown to accumulate in the golgi apparatus , suggesting that this compound may also target cellular structures or proteins located in this organelle.

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit photoinduced phosphorescence enhancement in non-degassed dmso due to local oxidation of dmso by sensitized 1o2 . This suggests that this compound may interact with its targets through a similar mechanism, possibly involving photoinduced electron transfer.

Biochemical Pathways

Similar compounds have been shown to exhibit cytotoxicity against certain cancer cell lines , suggesting that this compound may affect pathways related to cell growth and proliferation.

Result of Action

Similar compounds have been shown to be active against a549 and hela cancer cell lines , suggesting that this compound may have similar cytotoxic effects.

Action Environment

The action of 2-(4-Dimethylaminophenyl)-2-hydroxy-1-phenylethanone may be influenced by environmental factors such as the presence of oxygen and the type of solvent used. For instance, similar compounds have been shown to lose phosphorescent emission in aerated solutions due to photoinduced electron transfer to 3O2 . This suggests that the action, efficacy, and stability of this compound may be affected by its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one typically involves the reaction of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one is unique due to its combination of functional groups, allowing it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12/h3-11,16,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPYFXUBTULRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343571
Record name 2-(4-dimethylaminophenyl)-2-hydroxy-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-29-6
Record name 2-[4-(Dimethylamino)phenyl]-2-hydroxy-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33458-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-dimethylaminophenyl)-2-hydroxy-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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